1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound featuring a tert-butyl group, a chlorophenoxyethyl group, and a benzoimidazole moiety
Preparation Methods
The synthesis of 1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the benzoimidazole core. The tert-butyl group is introduced through alkylation reactions, while the chlorophenoxyethyl group is added via nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Scientific Research Applications
1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, while the benzoimidazole moiety may interact with active sites or allosteric sites on proteins, modulating their activity.
Comparison with Similar Compounds
Similar compounds include other benzoimidazole derivatives and tert-butyl-substituted molecules. Compared to these, 1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds are:
- 1-tert-butyl-3-(2,2,2-trichloro-1-hydroxy-ethyl)-urea
- Other benzoimidazole derivatives with varying substituents.
Properties
IUPAC Name |
1-tert-butyl-4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2/c1-23(2,3)27-15-16(14-21(27)28)22-25-18-9-5-6-10-19(18)26(22)12-13-29-20-11-7-4-8-17(20)24/h4-11,16H,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFMORJSUYRWDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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